1-Chloro-4-methoxy-2,3-dimethylbutane
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Overview
Description
1-Chloro-4-methoxy-2,3-dimethylbutane is an organic compound with the molecular formula C7H15ClO It is a branched alkane with a chlorine atom, a methoxy group, and two methyl groups attached to the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methoxy-2,3-dimethylbutane can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2,3-dimethylbutane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methoxy-2,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-methoxy-2,3-dimethylbutanol or 4-methoxy-2,3-dimethylbutylamine.
Oxidation: Formation of 4-methoxy-2,3-dimethylbutanal or 4-methoxy-2,3-dimethylbutanoic acid.
Reduction: Formation of 4-methoxy-2,3-dimethylbutane or 4-methoxy-2,3-dimethylbutanol.
Scientific Research Applications
1-Chloro-4-methoxy-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
1-Chloro-4-methoxy-2,3-dimethylbutane can be compared with other similar compounds such as:
1-Chloro-4-methoxybutane: Lacks the additional methyl groups, resulting in different reactivity and properties.
1-Chloro-2,3-dimethylbutane: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Methoxy-2,3-dimethylbutane: Lacks the chlorine atom, leading to different substitution and reaction pathways.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H15ClO |
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Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2,3-dimethylbutane |
InChI |
InChI=1S/C7H15ClO/c1-6(4-8)7(2)5-9-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
VAJBGHWSGBKJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C)CCl |
Origin of Product |
United States |
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